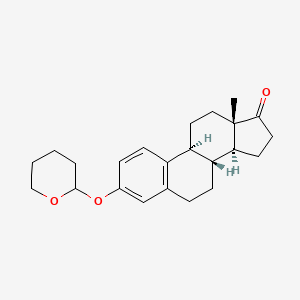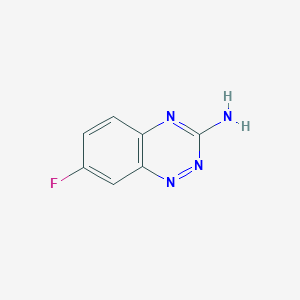
7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(521)decane hydrochloride is a chemical compound known for its unique bicyclic structure, which includes a fluorophenyl group and a dioxabicyclo moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of a fluorophenyl derivative with a dioxabicyclo precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the final product is isolated as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-9,10-dioxa-5-azabicyclo(5.2.1)decane hydrochloride
- 2,6-Dioxaspiro[4,5]decane derivatives
Uniqueness
7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride is unique due to its specific structural features, such as the combination of a fluorophenyl group and a dioxabicyclo moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
CAS No. |
84509-26-2 |
|---|---|
Molecular Formula |
C13H17ClFNO2 |
Molecular Weight |
273.73 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-8,10-dioxa-3-azabicyclo[5.2.1]decane;hydrochloride |
InChI |
InChI=1S/C13H16FNO2.ClH/c14-11-4-2-10(3-5-11)13-6-1-7-15-8-12(17-13)9-16-13;/h2-5,12,15H,1,6-9H2;1H |
InChI Key |
FYTCVBQEZILHEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(OCC(O2)CNC1)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B13411276.png)





![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide](/img/structure/B13411337.png)



![(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)
![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)
